Melittoside

Beschreibung

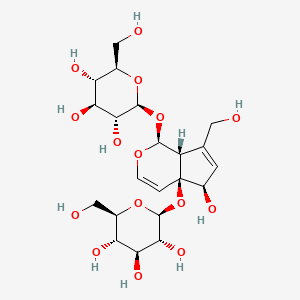

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O15/c22-4-7-3-10(25)21(36-20-17(31)15(29)13(27)9(6-24)34-20)1-2-32-18(11(7)21)35-19-16(30)14(28)12(26)8(5-23)33-19/h1-3,8-20,22-31H,4-6H2/t8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKBAGSBRBMVBE-GVKBFFPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@]1([C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318140 | |

| Record name | Melittoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19467-03-9 | |

| Record name | Melittoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19467-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melittoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Distribution of Melittoside

Variation in Melittoside Content Across Plant Organs and Phenological Stages

The concentration and distribution of the iridoid glycoside this compound are not uniform throughout the plant. Like many secondary metabolites, its presence and quantity can vary significantly between different plant organs and change as the plant progresses through its life cycle. Research into the phytochemical profile of various plant species, particularly within the Plantago genus, provides insight into these variations.

Detailed research findings indicate that the accumulation of specific compounds is often localized in particular plant parts, which may be linked to the compound's ecological function, such as defense against herbivores or pathogens. For instance, this compound has been positively identified in the ethanolic extracts of Plantago major (Greater Plantain) leaves. plos.orgplos.org Notably, these samples were collected before the plant's flowering period, indicating its production during a vegetative stage of growth. plos.org this compound, along with other iridoid glycosides like catapol and gardoside, has also been more broadly identified in the aerial parts of P. major. zenodo.org This general localization suggests that the compound is primarily produced or stored in the parts of the plant above the ground.

While direct quantitative comparisons of this compound across all plant organs are not extensively documented, studies on other closely related and co-occurring chemical compounds in the Plantago genus offer a strong basis for inference. For example, research on Plantago major has shown that the contents of the phenylethanoid glycosides plantamajoside (B1678514) and verbascoside (B1683046) differ considerably among various plant organs. In one study, the highest concentration of plantamajoside was found in the leaves, whereas verbascoside was most abundant in the flower stalks and seeds. Similarly, a study on Plantago media revealed a higher content of acteoside (verbascoside) in the shoots, while plantamajoside was more concentrated in the roots. bibliotekanauki.pl In Plantago lanceolata, the concentrations of catalpol (B1668604) and verbascoside were found to be greater in the leaves compared to the scape (the leafless flowering stalk). nzgajournal.org.nz This principle of differential accumulation strongly suggests that this compound concentration also likely varies between the leaves, stems, roots, and reproductive parts of the plant.

Table 1: Detected or Inferred Distribution of this compound and Related Compounds in Plant Organs

This table summarizes the presence of this compound and the distribution patterns of other key secondary metabolites in the Plantago genus, which helps infer the likely distribution of this compound.

| Compound | Plant Species | Leaves | Roots | Flowers / Flower Stalks | Seeds | Reference |

| This compound | Plantago major | Detected (pre-flowering) | - | Detected (in aerial parts) | - | plos.org, zenodo.org |

| Plantamajoside | Plantago major | High Concentration | - | Lower Concentration | Lower Concentration | |

| Verbascoside | Plantago major | Lower Concentration | - | High Concentration | High Concentration | |

| Catalpol | Plantago lanceolata | Higher Concentration | - | Lower Concentration (in scape) | - | nzgajournal.org.nz |

| Acteoside | Plantago media | High Concentration (in shoots) | Lower Concentration | - | - | bibliotekanauki.pl |

| Plantamajoside | Plantago media | Lower Concentration (in shoots) | High Concentration | - | - | bibliotekanauki.pl |

Biosynthesis of Melittoside

Overview of the Iridoid Glycoside Biosynthetic Pathway

The biosynthesis of melittoside is a branch of the broader iridoid biosynthetic pathway, a complex network responsible for producing a large class of cyclopentanoid monoterpenes. nih.gov This pathway can be broadly divided into three main stages: the formation of universal terpenoid precursors, the synthesis of the core iridoid skeleton, and the subsequent modification and decoration of this skeleton to yield a diverse array of iridoid compounds. nih.govresearchgate.net

The journey begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). researchgate.net These precursors are then condensed to form geranyl diphosphate (B83284) (GPP), the ten-carbon cornerstone of all monoterpenoids. plos.org A series of enzymatic transformations, including hydrolysis, oxidation, and cyclization, converts GPP into the characteristic bicyclic cyclopentane-pyran structure of the iridoids. plos.orgbenthamscience.com Key intermediates in this central pathway include geraniol (B1671447), 8-oxogeranial, and iridodial, which serves as a critical branch point leading to various iridoid classes. benthamscience.comirispublishers.com The final stages involve a suite of tailoring enzymes, such as hydroxylases, reductases, and glycosyltransferases, which add functional groups and sugar moieties, leading to the vast structural diversity observed in naturally occurring iridoids like this compound. oup.com

Specific Enzymatic Steps and Precursors in this compound Biosynthesis

The formation of this compound involves a precise sequence of enzymatic reactions acting upon specific precursor molecules. While the complete pathway is an area of ongoing research, key stages have been elucidated through studies of related iridoids and the plants that produce them.

Role of Mevalonic Acid Pathway (MVA) Precursors

The fundamental carbon skeletons for all terpenoids, including iridoids, are derived from IPP and DMAPP. In higher plants, these precursors are synthesized via two distinct pathways: the cytosolic mevalonic acid (MVA) pathway and the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. oup.com While the MEP pathway is often the major contributor to monoterpenoid biosynthesis, the MVA pathway also plays a crucial role. oup.comresearchgate.net

The MVA pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). thieme-connect.de This intermediate is then reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), a key regulatory step. thieme-connect.de Subsequent phosphorylation and decarboxylation steps convert mevalonic acid into IPP, which can be isomerized to DMAPP. thieme-connect.de These MVA-derived precursors are essential for building the geranyl diphosphate (GPP) molecule that enters the dedicated iridoid synthesis pathway. researchgate.net

Glycosylation Steps in this compound Formation

Glycosylation, the enzymatic attachment of sugar moieties, is a critical final step in the biosynthesis of most iridoids, rendering them more stable and water-soluble. plos.org this compound is a diglycoside, meaning it has two glucose units attached to its iridoid aglycone. This suggests a multi-step glycosylation process.

Based on the structures of co-occurring iridoids, the biosynthesis likely proceeds through the precursor monothis compound (B1662511). researchgate.netresearchgate.net Monothis compound itself is an iridoid glycoside, indicating an initial glycosylation event attaches a single glucose molecule to the iridoid core. researchgate.net A second glycosylation step, catalyzed by a distinct UDP-glycosyltransferase (UGT), would then attach the second glucose unit to form this compound. plos.orgoup.com

Plant UGTs are a large family of enzymes that transfer a sugar, typically from a UDP-activated sugar donor, to an acceptor molecule. plos.org These enzymes are known for their high regio- and stereospecificity. oup.com While the specific UGTs responsible for the two glycosylation steps in this compound synthesis have not been definitively isolated and characterized, research on related pathways in other iridoid-producing plants has identified specific UGTs, such as UGT85A24 from Gardenia jasminoides and UGT94F2 from Picrorhiza kurrooa, that show remarkable specificity for iridoid aglycones. nih.govresearchgate.net These findings provide strong models for the types of enzymes involved in the final assembly of this compound.

| Enzyme/Step | Function | Precursor(s) | Product(s) |

| MVA Pathway | Synthesis of IPP/DMAPP | Acetyl-CoA | Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP) |

| Iridoid Synthase (ISY) | Formation of the core iridoid ring structure | 8-oxogeranial | Iridodial |

| Iridoid Tailoring Enzymes | Hydroxylation, reduction, etc. | Iridodial-derived intermediates | Iridoid Aglycone (e.g., aucubin (B1666126) aglycone) |

| UDP-Glycosyltransferase 1 (putative) | First glycosylation | Iridoid Aglycone, UDP-Glucose | Monothis compound |

| UDP-Glycosyltransferase 2 (putative) | Second glycosylation | Monothis compound, UDP-Glucose | This compound |

Genetic Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the genetic level, ensuring its synthesis occurs in the correct tissues, at the appropriate developmental stages, and in response to environmental cues. The regulation is managed by a complex interplay of transcription factors (TFs) and signaling molecules. plos.orgnih.gov

Transcription factors are proteins that bind to specific DNA sequences in the promoter regions of biosynthetic genes, thereby activating or repressing their expression. nih.gov Several TF families, including MYB, bHLH, and WRKY, are known to regulate secondary metabolite pathways. plos.orgmdpi.com In flavonoid biosynthesis, which shares upstream precursors with iridoids, MYB transcription factors are key regulators. plos.org It is highly probable that specific MYB TFs also control the expression of key genes in the this compound pathway, such as those encoding geraniol synthase, iridoid synthase, and the specific UGTs.

The plant hormone jasmonic acid and its volatile methyl ester, methyl jasmonate (MeJA), are critical signaling molecules that mediate plant defense responses, often leading to the upregulation of secondary metabolite production. benthamscience.complos.org The application of MeJA to plant cell cultures has been shown to induce the expression of TF families like MYB and bHLH, which in turn boosts the production of compounds like flavonoids and other terpenoids. plos.org This suggests that the accumulation of this compound is likely regulated by the jasmonate signaling cascade, linking its production to the plant's defense system.

Strategies for Enhancing this compound Accumulation in Plant Cultures

The demand for medicinally important plant secondary metabolites often exceeds what can be sustainably harvested from wild or cultivated plants. Plant tissue culture offers a promising alternative for the controlled production of these compounds. plos.org Several biotechnological strategies have been developed to enhance the yield of target metabolites like iridoids in in-vitro systems.

Elicitation is a widely used technique that involves treating plant cultures with "elicitors"—biotic or abiotic substances that trigger defense responses and stimulate secondary metabolism. irispublishers.comnih.gov Common elicitors include methyl jasmonate (MeJA) and ethephon (B41061) (an ethylene-releasing compound). plos.org Studies on agitated shoot cultures of Melittis melissophyllum, a known source of this compound, have demonstrated the effectiveness of this approach for related iridoids. plos.orgnih.gov

Precursor feeding involves supplementing the culture medium with biosynthetic precursors to bypass potential bottlenecks in the metabolic pathway and increase the flux towards the desired product. phcogrev.commdpi.com While direct precursor feeding studies for this compound are limited, research on M. melissophyllum has shown that adding L-phenylalanine (L-Phe), though not a direct precursor for iridoids, can significantly enhance the accumulation of harpagide (B7782904) and 8-O-acetyl-harpagide, possibly by inducing osmotic stress or enhancing the synthesis of key enzymes. plos.org

| Strategy | Agent(s) | Plant System | Observed Effect on Related Iridoids | Reference |

| Elicitation | Methyl Jasmonate (MeJa), Ethephon (Eth) | Melittis melissophyllum agitated shoot cultures | Increased accumulation of harpagide and 8-O-acetyl-harpagide. | plos.org |

| Precursor/Stress Induction | L-phenylalanine (L-Phe) | Melittis melissophyllum agitated shoot cultures | 24.7-fold increase in harpagide and 4.8-fold increase in 8-O-acetyl-harpagide (in specific combinations with elicitors). | researchgate.net |

These strategies, particularly when used in combination, show significant potential for optimizing the biotechnological production of this compound and other valuable iridoid glycosides. nih.gov

Analytical Methodologies for Melittoside Research

Extraction and Purification Techniques for Melittoside

The initial and most critical step in this compound research is its extraction from a plant matrix, followed by purification to isolate it from other co-extracted metabolites.

The choice of solvent is paramount in extracting this compound, a polar glycoside, from plant materials. The principle of "like dissolves like" governs this process, with polar solvents being the most effective.

Researchers commonly employ solvents such as methanol (B129727), ethanol, and water, or binary mixtures of these, to extract iridoids like this compound. jpionline.orgmdpi.com The polarity of these solvents allows for the efficient dissolution of polar compounds. Studies comparing different extraction solvents on plants from the Sideritis genus, a known source of this compound, have demonstrated that hydroalcoholic solutions, particularly 70% ethanol, can be highly effective for extracting a broad range of phytochemicals, including iridoid glycosides. nih.gov The use of water, especially hot water to create infusions, is a traditional and safe method, though it may be limited to the most polar compounds. nih.govmdpi.com

Advanced green extraction techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also utilized to enhance efficiency. mdpi.comchemmethod.com These methods can improve extraction yields and reduce solvent consumption and extraction time compared to conventional methods like maceration or Soxhlet extraction. mdpi.com For instance, ultrasound-assisted extraction has been successfully applied to aqueous extracts of Sideritis species for the analysis of polar compounds like this compound. mdpi.com

Following extraction, purification is essential to obtain this compound in a pure form for structural analysis and biological testing. Chromatography is the cornerstone of this process, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. libretexts.orgkhanacademy.org

Column Chromatography (CC) often serves as the primary purification step. In this technique, the crude extract is loaded onto a column packed with a solid adsorbent (the stationary phase), typically silica (B1680970) gel. ijpsjournal.com A solvent or a gradient of solvents (the mobile phase) is then passed through the column. ijpsjournal.com Compounds separate based on their affinity for the stationary phase; less polar compounds elute faster, while more polar compounds like this compound are retained longer and elute later. This method allows for the separation of large quantities of extract into fractions with decreasing complexity. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification and isolation of this compound from the enriched fractions obtained by column chromatography. ijpsjournal.com HPLC utilizes a column with smaller particle sizes and a high-pressure system to pump the mobile phase, resulting in superior separation efficiency and speed. libretexts.org For polar compounds like this compound, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol. waters.com

Solvent-Based Extraction Approaches

Spectroscopic Techniques for this compound Elucidation

Once purified, the definitive identification and structural elucidation of this compound are accomplished using powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR (Proton NMR): This one-dimensional technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, ¹H-NMR spectra reveal characteristic signals for the iridoid core and the two glucose units. semanticscholar.orgresearchgate.net

¹³C-NMR (Carbon-13 NMR): This technique identifies all the unique carbon atoms in the molecule. The ¹³C-NMR spectrum of this compound shows 21 distinct carbon signals, corresponding to its molecular formula. semanticscholar.org

2D-NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete structure. researchgate.netsemanticscholar.org

COSY establishes proton-proton correlations within the same spin system.

HSQC correlates protons directly to the carbons they are attached to.

HMBC shows correlations between protons and carbons over two to three bonds, which is essential for connecting the iridoid skeleton to the glucose units and confirming the glycosylation positions. semanticscholar.org

Through the combined interpretation of these NMR data, the complete structure of this compound (5-O-β-D-glucopyranosyl-monothis compound) can be unambiguously determined. semanticscholar.orgbiocrick.com

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. researchgate.net

When coupled with a separation technique like Ultra-Performance Liquid Chromatography (UPLC), it becomes a highly sensitive and selective tool (UPLC-MS) for identifying compounds in complex mixtures. measurlabs.com UPLC offers higher resolution and faster analysis times compared to traditional HPLC. measurlabs.comsemanticscholar.org

For this compound, analysis by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) typically shows a deprotonated molecule [M-H]⁻ in negative ion mode. semanticscholar.orgresearchgate.net The accurate mass measurement helps confirm the elemental composition (C21H32O15). semanticscholar.org

Tandem Mass Spectrometry (MS/MS) , as used in UPLC-MS/MS systems, involves isolating the parent ion (e.g., m/z 523 for this compound) and fragmenting it to produce product ions. measurlabs.comresearchgate.net This fragmentation pattern is highly specific and serves as a structural fingerprint. A characteristic fragmentation for this compound is the neutral loss of a glucose unit (162 amu). researchgate.net This ability to combine chromatographic retention time with specific parent and product ion masses provides very high confidence in the identification of this compound in plant extracts. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Quantitative Analysis of this compound in Biological Matrices

Quantifying the amount of this compound in biological matrices, such as plant tissues, is crucial for chemotaxonomic studies and for standardizing herbal extracts. UPLC-MS/MS is a preferred technique for this purpose due to its high sensitivity, selectivity, and speed. nih.gov

The quantitative analysis of this compound in plant extracts, such as from various Sideritis species, has been performed using LC-MS methods. mdpi.com In these analyses, the concentration of this compound is determined by comparing the peak area of the compound in the sample to a calibration curve generated from a pure reference standard. When a certified reference standard is unavailable in sufficient amounts, quantification can be performed using an external standard of a structurally related compound, with results expressed as equivalents of that standard (e.g., rutin (B1680289) equivalents). mdpi.com

A significant challenge in quantitative analysis using LC-MS, especially in complex biological samples, is the "matrix effect". youtube.com This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal and potentially inaccurate quantification. To mitigate matrix effects, researchers employ robust sample preparation techniques, optimize chromatographic conditions to separate the analyte from interfering compounds, or use stable isotope-labeled internal standards.

Advanced Metabolomics Approaches in this compound Studies

Advanced metabolomics serves as a powerful tool for the comprehensive analysis of small-molecule metabolites, such as this compound, within a biological system. frontiersin.org These approaches are critical for bridging the gap between an organism's genetic makeup and its observable characteristics or phenotype. mdpi.com In this compound research, metabolomics, particularly when integrated with other "omics" disciplines and computational tools, provides profound insights into the compound's role and mechanisms of action. Methodologies like untargeted metabolomics aim to capture a broad snapshot of all measurable metabolites in a sample, while targeted metabolomics focuses on the precise quantification of specific, known compounds. nih.gov

The analytical backbone of modern metabolomics research often involves sophisticated hyphenated chromatography-mass spectrometry techniques. mdpi.comhumanmetabolome.com Ultra-high-performance liquid chromatography (UPLC) is frequently employed for its high resolution and separation efficiency, especially for polar compounds like iridoid glycosides. mdpi.com When coupled with high-resolution mass spectrometry (HRMS) systems, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, researchers can achieve highly sensitive and accurate identification and quantification of this compound and its related metabolites in complex biological matrices. bvsalud.orgfrontiersin.orgmdpi.com

A pivotal development in understanding the function of compounds identified through metabolomics is the application of network pharmacology. researchgate.net This computational approach systematically constructs networks linking chemical components, their protein targets, and associated disease pathways. researchgate.netnih.gov For a compound like this compound, which is often a component of complex herbal extracts, network pharmacology helps to decipher its potential therapeutic mechanisms by mapping its interactions within the broader biological system. sci-hub.se

Research Findings from Integrated Metabolomics and Network Pharmacology

Several studies have utilized these advanced approaches to investigate this compound within the context of traditional medicinal plants, most notably Rehmanniae Radix.

One such study combined UPLC-Q-Orbitrap HRMS with network pharmacology to explore the anti-depressant components of Rehmanniae Radix. bvsalud.org The analysis identified this compound as one of the primary active ingredients. bvsalud.org The subsequent network analysis linked these components to key protein targets associated with depression. bvsalud.org

| Identified Component | Associated Core Anti-Depression Targets |

|---|---|

| This compound | AKT1, ALB, IL6, APP, MAPK1, CXCL8, VEGFA, TNF, HSP90AA1, SIRT1, CNR1, CTNNB1, OPRM1, DRD2, ESR1, SLC6A4 |

| Catalpol (B1668604) | |

| Gardoside | |

| Genipin-1-gentiobioside | |

| 6-O-p-coumaroyl ajugol | |

| Verbascoside (B1683046) |

Another investigation focused on the anti-thrombotic mechanisms of Rehmanniae Radix extract, employing spectrum-effect relationship analysis. This approach correlated the chemical fingerprint with biological activity, singling out this compound as a key active iridoid glycoside. The study highlighted a synergistic effect between iridoid glycosides and oligosaccharides in regulating biomarkers related to inflammation and fibrinolysis.

| Component Class | Specific Compound | Affected Biomarkers |

|---|---|---|

| Iridoid Glycosides | This compound | Tumor necrosis factor-α (TNF-α), Interleukin-1β (IL-1β), Plasminogen activator inhibitor 1 (PAI-1)/tissue-type plasminogen activator (t-PA) ratio |

| Catalpol | ||

| Leonuride | ||

| Oligosaccharides | Stachyose | |

| Sucrose | ||

| Raffinose |

Furthermore, metabolomics has been applied to understand the chemical basis of complex traditional medicine formulations. In a study on Tongmai Yangxin Pills, a Chinese medicine used for coronary heart disease, UPLC/Q-TOF-MS was used to identify the chemical components absorbed into the blood of rats. nih.gov this compound was among the 40 components detected in the plasma, confirming its bioavailability from the oral formula. nih.gov This type of analysis is fundamental for network pharmacology studies that aim to uncover the material basis for a formula's therapeutic effects. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C21H32O15 |

| Molecular Weight (Da) | 524.47 |

| Oxygen Atoms | 15 |

| Hydrogen Bond Acceptors | 15 |

| Hydrogen Bond Donors | 10 |

Collectively, these advanced metabolomics and computational approaches demonstrate a clear shift from simple identification to a deeper, functional understanding of this compound. By profiling the compound in complex mixtures and integrating this data with network analysis, researchers can effectively predict and investigate its biological roles and mechanisms of action.

Pharmacological and Biological Activities of Melittoside

Anti-inflammatory Effects of Melittoside

Inflammation is a complex biological response of body tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to a variety of diseases. Research into natural compounds that can modulate inflammatory pathways is a significant area of study. While studies on extracts from plants known to contain this compound, such as those from the Sideritis species, have shown anti-inflammatory properties, research focusing specifically on the isolated compound this compound is still emerging.

The inflammatory response is orchestrated by a variety of chemical messengers known as mediators. Key among these are tumor necrosis factor-alpha (TNF-α), a cytokine that drives systemic inflammation; nitric oxide (NO), a signaling molecule that, in high concentrations, contributes to inflammatory processes; and prostaglandin (B15479496) E2 (PGE2), a lipid compound that is a key mediator of fever, pain, and swelling. nih.govnih.govajol.infobioline.org.br The inhibition of these mediators is a primary target for anti-inflammatory therapies.

While comprehensive studies detailing the direct effects of pure this compound on these specific mediators are limited in current scientific literature, extracts of plants containing iridoid glycosides have been shown to inhibit the production of NO and PGE2. ajol.infojmb.or.kr For instance, studies on extracts containing related compounds demonstrate a dose-dependent reduction in the release of these pro-inflammatory molecules in cellular models of inflammation. jmb.or.kr However, attributing these effects directly to this compound requires further investigation with the isolated compound.

Table 1: Key Inflammatory Mediators

| Mediator | Class | Primary Role in Inflammation |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine | Triggers systemic inflammation, stimulates the release of other cytokines. bioline.org.br |

| Nitric Oxide (NO) | Signaling Molecule | At high levels, produced by iNOS, it is a pro-inflammatory mediator. ajol.infomdpi.commdpi.com |

| Prostaglandin E2 (PGE2) | Lipid (Eicosanoid) | Mediates pain, fever, and vasodilation associated with inflammation. nih.govjmb.or.kr |

The synthesis of inflammatory mediators like PGE2 is dependent on the activity of specific enzymes. nih.gov Cyclooxygenase-2 (COX-2) is an enzyme that is typically absent in most tissues but is rapidly induced at sites of inflammation, where it catalyzes the conversion of arachidonic acid into prostaglandins. nih.govmdpi.comresearchgate.net Therefore, selective inhibition of COX-2 is a major goal of modern anti-inflammatory drug development, as it can reduce inflammation with fewer side effects than non-selective inhibitors. researchgate.net

There is currently a lack of specific research data, such as IC50 values, detailing the direct inhibitory effect of isolated this compound on the COX-2 enzyme. However, the anti-inflammatory activity observed in extracts containing this compound and other iridoids is often linked to the inhibition of the COX-2 pathway. mdpi.com This suggests a potential mechanism that warrants further focused investigation.

The evaluation of anti-inflammatory compounds relies on established experimental models.

In Vitro Models: These laboratory-based assays use cell cultures to study the effects of a compound at the molecular level. A common model is the use of macrophage cell lines, such as RAW 264.7, which are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response. jmb.or.krmdpi.comnih.govplos.org Researchers can then measure the production of inflammatory mediators like NO and TNF-α to assess the anti-inflammatory potential of a test substance. mdpi.comnih.gov

Extracts from plants containing this compound have been evaluated using such in vivo models, where they have demonstrated anti-inflammatory activity. researchgate.net These findings provide a basis for future studies to determine the specific contribution and efficacy of purified this compound in these established models.

Inhibition of Key Inflammatory Enzymes (e.g., COX-2)

Antioxidant Properties of this compound

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through neutralization by antioxidants. This imbalance can lead to damage of important biomolecules. antiox.orgfrontiersin.org

Free radicals are highly reactive molecules with unpaired electrons that can cause a cascade of damage to cells. frontiersin.org Antioxidants can neutralize these radicals by donating a hydrogen atom or an electron, thus terminating the damaging chain reaction. antiox.orgchemrxiv.org The primary mechanisms include:

Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the radical. chemrxiv.orgmdpi.com

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, followed by the transfer of a proton. mdpi.com

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical. mdpi.commdpi.com

The chemical structure of iridoid glycosides like this compound, which contains multiple hydroxyl groups, suggests a potential for free radical scavenging activity. This is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While specific mechanistic studies on this compound are not extensively detailed, plant extracts rich in these compounds consistently show antioxidant effects in these standard tests.

The extent of oxidative stress in a biological system is often measured by quantifying specific biomarkers of damage.

Table 2: Key Markers of Oxidative Stress

| Marker | Description | Significance |

|---|---|---|

| Reactive Oxygen Species (ROS) | Highly reactive molecules containing oxygen, such as superoxide (B77818) anion (O₂⁻) and hydroxyl radical (HO•). frontiersin.org | Overproduction of ROS is a primary driver of oxidative stress, leading to cellular damage. antiox.org |

| Lipid Peroxides | Products formed from the oxidative degradation of lipids. Malondialdehyde (MDA) is a commonly measured byproduct. ejgm.co.ukmdpi.comajol.info | Indicates damage to cell membranes and can lead to the formation of toxic secondary products. ajol.info |

| Oxidative DNA Damage | Chemical modifications to DNA caused by ROS, such as the formation of 8-oxo-guanine. | Can lead to mutations and genomic instability if not repaired, contributing to aging and disease. nih.govnih.govmdpi.com |

There is a lack of specific studies measuring the direct effect of isolated this compound on the levels of lipid peroxides (like MDA) or markers of oxidative DNA damage. However, research on related antioxidant compounds shows that they can protect against oxidative damage by reducing ROS levels and preventing subsequent damage to lipids and DNA. nih.govnih.govnih.gov Given its classification as an antioxidant, it is plausible that this compound could exert similar protective effects, though this requires direct experimental verification.

Enzyme-Based Antioxidant Activity (e.g., TEAC assay)

The antioxidant potential of this compound has been evaluated using the Trolox Equivalent Antioxidant Capacity (TEAC) assay. This method measures the ability of a compound to scavenge the stable radical cation ABTS•+. In these in vitro studies, this compound has been shown to scavenge free radicals. medchemexpress.com Some studies have described its antioxidant activity as moderate when compared to standard reference compounds like quercetin. medchemexpress.commedchemexpress.com The TEAC assay is based on the ability of an antioxidant to reduce the pre-formed radical cation, with the results expressed as Trolox equivalents. frontiersin.orgsemanticscholar.org

Neuroprotective Activity of this compound

Currently, there is a lack of direct scientific evidence from published literature specifically investigating the neuroprotective activities of this compound. While the broader class of iridoid glycosides has been studied for potential neuroprotective effects, including the modulation of neuronal cell viability and apoptosis, specific data on this compound's direct impact on these processes, its regulation of neurotransmitter systems, or its interference with amino acid and energy metabolism pathways in neuronal cells is not available in the reviewed scientific literature. nih.govnih.govfrontiersin.orge-century.usresearchgate.netlibretexts.org

There is no specific information available in the current scientific literature regarding the effects of this compound on neuronal cell viability and apoptosis.

There is no specific information available in the current scientific literature detailing how this compound may regulate various neurotransmitter systems, such as the dopaminergic, serotonergic, cholinergic, GABAergic, or glutamatergic systems. turkjps.orgdopinglinkki.ficellosaurus.orgscielo.org.mxnih.gov

There is no specific information available in the current scientific literature on the interference of this compound with amino acid and energy metabolism pathways. libretexts.orgwisc.edu

Regulation of Neurotransmitter Systems

Anticancer and Cytotoxic Activities of this compound

The anticancer and cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. The most common method to determine cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process or response by 50%, is a standard measure of a compound's cytotoxic potency.

Studies have investigated the cytotoxic effects of this compound on various human cancer cell lines. In assays performed using the MTT method, this compound has demonstrated limited cytotoxic activity against several cell lines. For human colon adenocarcinoma (HT-29), ovarian carcinoma (A2780), lung carcinoma (A549), hepatocellular carcinoma (Bel-7402), and gastric carcinoma (BGC-823), the IC50 value for this compound was reported to be greater than 10 μM. medchemexpress.commedchemexpress.com This indicates a relatively low cytotoxic potential against these specific cancer cell lines under the tested conditions. There is currently no specific data available for the cytotoxic activity of this compound against the human breast adenocarcinoma cell line MDA-MB-231 in the reviewed literature.

Table 1: Cytotoxic Activity of this compound Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|

| HT-29 | Colon Adenocarcinoma | > 10 medchemexpress.commedchemexpress.com |

| MDA-MB-231 | Breast Adenocarcinoma | Data not available |

| A2780 | Ovarian Carcinoma | > 10 medchemexpress.commedchemexpress.com |

| A549 | Lung Carcinoma | > 10 medchemexpress.commedchemexpress.com |

| Bel-7402 | Hepatocellular Carcinoma | > 10 medchemexpress.commedchemexpress.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Quercetin |

Induction of Apoptosis in Cancer Cell Lines

The direct role of the isolated iridoid glycoside, this compound, in the induction of apoptosis in cancer cell lines is not extensively documented in current scientific literature. Research has often focused on the broader biological activities of crude extracts from plants containing a mixture of compounds, including this compound dergipark.org.tr. For instance, studies on extracts from various Sideritis species, which are known to contain this compound, have reported cytotoxic effects against different cancer cell lines dergipark.org.trnih.gov. However, attributing these effects directly and solely to this compound is challenging, as these extracts contain a complex array of phytochemicals, such as flavonoids, phenylethanoid glycosides, and other iridoids, which may act synergistically dergipark.org.tr.

While some natural compounds are known to induce apoptosis through various molecular mechanisms, such as modulating the expression of pro-apoptotic and anti-apoptotic proteins, specific studies detailing these pathways for purified this compound are scarce nih.gov. There is an indication that the cytotoxic activity of some related compounds may be associated with necrosis rather than apoptosis mdpi.com. Therefore, while plants containing this compound are considered resources in the investigation of anticancer agents, further research is required to isolate and confirm the specific apoptotic-inducing capabilities of this compound itself dergipark.org.tr.

Mechanisms of Cytotoxicity

The precise molecular mechanisms through which isolated this compound exerts cytotoxicity against cancer cells are not yet fully elucidated. Scientific investigations have largely centered on the cytotoxic properties of extracts from medicinal plants known to be sources of this compound, such as those from the Sideritis genus dergipark.org.trnih.gov. These extracts have demonstrated cytotoxic activity, but this bioactivity is the result of the combined action of numerous constituents dergipark.org.tr.

Interestingly, some research indicates that fractions rich in this compound may exhibit cytoprotective properties under certain conditions. In a study on non-malignant human cell lines, fractions from Sideritis sipylea containing this compound derivatives demonstrated a protective effect against oxidative damage induced by pro-oxidant agents by reducing reactive oxygen species (ROS) levels researchgate.net. This suggests a potential antioxidant-related mechanism, which is distinct from direct cytotoxicity to cancer cells. The cytotoxic mechanisms of many natural compounds involve complex pathways, including cell cycle arrest, inhibition of crucial enzymes, or induction of oxidative stress leading to cell death nih.gov. However, specific studies that delineate these cytotoxic pathways for purified this compound are needed to understand its potential as a therapeutic agent.

Immunomodulatory Effects of this compound

Influence on Immune Cell Function

The direct influence of isolated this compound on the function of immune cells has not been a primary focus of investigation. However, plant extracts containing this compound have shown notable immunomodulatory activities. For example, extracts from Plantago major, a plant known to contain this compound, have been observed to stimulate lymphocyte proliferation and the production of nitric oxide (NO) and tumour necrosis factor-alpha (TNF-α) by macrophages neliti.commdpi.com. Similarly, extracts from Radix Rehmanniae, another source of this compound, have been shown to suppress macrophage activation and inhibit the infiltration of encephalitogenic T cells in experimental models nih.govwho.int.

It is critical to note that these immunomodulatory effects are observed with complex extracts containing a wide variety of compounds. The observed activities, such as the activation of macrophages and T cells, are often attributed to other co-occurring constituents, particularly polysaccharides, which are well-documented as potent biological response modifiers neliti.comnih.govnih.gov. Therefore, while this compound is a component of these immunologically active extracts, its specific contribution to modulating immune cell function remains to be determined through studies on the purified compound.

Modulation of Immunologically Active Polysaccharides

There is no direct scientific evidence to suggest that this compound modulates the activity of immunologically active polysaccharides. However, this compound is frequently found in medicinal plants that are also rich sources of these polysaccharides, such as Rehmannia glutinosa and Plantago major neliti.comwho.int. The polysaccharides isolated from these plants are recognized as having significant immunomodulatory properties themselves who.intmdpi.com.

Polysaccharides from various plants have been shown to regulate the immune system by activating immune cells like macrophages, T cells, and B lymphocytes, and by promoting the production of cytokines nih.govnih.gov. For instance, polysaccharides from Angelica sinensis were found to promote the proliferation of spleen cells and T cells, increase the production of Th1-related cytokines (IL-2, IFN-gamma), and enhance the percentage of CD4+ T cells nih.gov. Polysaccharides isolated from Ficus carica have been shown to activate macrophages by interacting with Toll-like receptor 4 (TLR4) and stimulating the production of NO, TNF-α, and IL-6 mdpi.com. While this compound co-exists with these active biopolymers in the source plants, the immunomodulatory effects are generally attributed directly to the polysaccharide fractions nih.govresearchgate.net. Any potential synergistic interaction between this compound and these polysaccharides has not been specifically investigated.

Enzyme Inhibitory Activities of this compound

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

This compound is present in various plant species whose extracts have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of neurodegenerative diseases. Studies on extracts from different Sideritis species, which are known sources of this compound, have demonstrated notable cholinesterase inhibitory activity researchgate.netresearchgate.net.

Research on tea prepared by decoction from Sideritis trojana showed significant inhibition against both AChE and BChE. Similarly, an acetone (B3395972) extract of Sideritis caesarea displayed inhibitory activity against BChE researchgate.netresearchgate.net. It is important to emphasize that these studies were conducted using crude extracts, and the observed inhibitory effects are a result of the combined action of all compounds present in the extract. While this compound is a known constituent of these plants, the specific contribution of the purified compound to this activity has not been quantified in these studies researchgate.netresearchgate.net.

| Plant Source | Extract Type | Enzyme | Inhibition (%) | Concentration | Citation |

| Sideritis trojana | Decoction | Acetylcholinesterase (AChE) | 59.74% | 200 µg/mL | researchgate.net |

| Sideritis trojana | Decoction | Butyrylcholinesterase (BChE) | 64.99% | 200 µg/mL | researchgate.net |

| Sideritis caesarea | Acetone | Butyrylcholinesterase (BChE) | 37.88% | Not Specified | researchgate.net |

This table presents the cholinesterase inhibitory activity of crude extracts from plants known to contain this compound. The activity of the isolated compound was not specified in these sources.

HMG-CoA Reductase Inhibition

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is a critical enzyme in the metabolic pathway responsible for cholesterol production. plos.orgwikipedia.org It functions as the rate-limiting step in the mevalonate (B85504) pathway, which synthesizes cholesterol and other isoprenoids. plos.orgwikipedia.org Inhibition of this enzyme is a primary strategy for lowering cholesterol levels in the body. tcichemicals.com Molecules that competitively block HMG-CoA reductase, known as statins, are widely used to manage hypercholesterolemia. wikipedia.org They work by binding to the enzyme's active site, preventing the conversion of HMG-CoA to mevalonic acid, a precursor to cholesterol. wikipedia.orgdroracle.ai

While the inhibitory action on HMG-CoA reductase is a significant area of pharmacological research, current scientific literature available through extensive searches does not provide specific evidence or studies evaluating the direct inhibitory activity of the compound this compound on HMG-CoA reductase.

Alpha-glucosidase Inhibition

Alpha-glucosidases are enzymes located in the small intestine that play a crucial role in carbohydrate digestion. mdpi.comnih.gov They break down complex carbohydrates, such as starch and sucrose, into simpler sugars like glucose, which are then absorbed into the bloodstream. wikipedia.org By inhibiting these enzymes, the rate of carbohydrate digestion and glucose absorption is slowed, leading to a reduction in the sharp increase of blood glucose levels that can occur after a meal (postprandial hyperglycemia). nih.govwikipedia.org This mechanism is a therapeutic target for managing type 2 diabetes mellitus. mdpi.com

Research has identified this compound as a compound with alpha-glucosidase inhibitory properties. bvsalud.orgdigibib.net Studies investigating natural compounds for their potential in regulating blood sugar have demonstrated that this compound can effectively inhibit this enzyme. One study reported its potent inhibitory activity with specific concentration-dependent effects. bvsalud.org

Table 1: Alpha-glucosidase Inhibitory Activity of this compound

| Compound | Activity | IC₅₀ Value Range (μM) |

| This compound | Alpha-glucosidase Inhibition | 0.83±0.30 to 4.66±0.83 bvsalud.org |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a substance required to inhibit 50% of the enzyme's activity.

Antifungal Activities of this compound

This compound, a natural iridoid glycoside, has been reported to possess antifungal properties. biorbyt.com This activity has been observed in studies of plant extracts where this compound is a known constituent. The investigation into the antifungal capabilities of natural products is crucial due to the increasing resistance of pathogenic fungi to conventional drugs.

Extracts from plants of the Sideritis genus, which are known to contain this compound and its derivatives, have demonstrated antifungal effects. mdpi.comresearchgate.net Similarly, extracts from Plantago major, which also contains this compound, have shown activity against certain fungal strains. nih.govmdpi.com The antifungal spectrum observed in these studies includes activity against yeasts like Candida albicans and Saccharomyces cerevisiae. mdpi.comnih.gov For instance, CO2 extracts of Plantago major exhibited antifungal activity against Candida albicans. mdpi.com

Table 2: Antifungal Activity Associated with this compound-Containing Plants

| Plant Source (Genus) | Contained Compound | Fungal Species Inhibited | Reference(s) |

| Sideritis | This compound derivatives | Candida albicans, Saccharomyces cerevisiae | mdpi.com |

| Plantago | This compound | Candida albicans | nih.govmdpi.com |

Structure Activity Relationship Studies of Melittoside and Its Derivatives

Comparative Analysis with Monomelittoside (B1662511) and Other Iridoid Glycosides

This compound is structurally a diglycosidic iridoid, specifically the 5-O-glucosyl derivative of monothis compound. researchgate.netbiocrick.com This fundamental difference—the addition of a second glucose unit at the C-5 position—is the primary distinction between the two. Both compounds are frequently isolated together from the same plant sources, such as Melittis melissophyllum and Stachys lavandulifolia. researchgate.netacgpubs.orgresearchgate.net

A broader comparison with other iridoid glycosides highlights key structural variations that influence their properties. For example, harpagide (B7782904) and its acetylated form, 8-O-acetylharpagide, are common iridoids that often co-occur with this compound. researchgate.netresearchgate.net Another related compound is 5-allosyloxy-aucubin, whose structure was elucidated by spectroscopic comparison to monothis compound and this compound. researchgate.netbiocrick.com The presence of an allose sugar moiety, as seen in 5-allosyloxy-aucubin and other glycosides, is considered a significant chemotaxonomic marker within the Lamiaceae family and may contribute to differing biological activities compared to glucose-bearing iridoids like this compound. researchgate.netbiocrick.comresearchgate.net

| Compound | Core Structure | Glycosylation at C-1 | Substitution at C-5 | Key Features |

|---|---|---|---|---|

| Monothis compound | Aucubin-type | Glucose | -OH (Hydroxyl) | Precursor to this compound. biocrick.comresearchgate.net |

| This compound | Aucubin-type | Glucose | -O-Glucose | Diglycosidic; 5-O-glucosyl derivative of monothis compound. researchgate.netbiocrick.com |

| 5-allosyloxy-aucubin | Aucubin-type | Glucose | -O-Allose | Contains an allose sugar instead of a second glucose. researchgate.netbiocrick.com |

| Harpagide | Harpagide-type | Glucose | -OH (Hydroxyl) | Lacks the C7-C8 double bond typical of aucubin (B1666126). researchgate.netresearchgate.net |

| Ajogoside | Aucubin-type | Glucose | -OH (Hydroxyl) | Often co-occurs with this compound. researchgate.netmdpi.com |

Structural Modifications and Their Impact on Biological Activities

Structural modifications to the this compound framework, primarily through acylation and alterations in glycosylation, play a crucial role in modulating its bioactivity. The addition of functional groups can alter physicochemical properties such as lipophilicity and hydrogen bonding capacity, which in turn affects how the molecule interacts with biological targets. nih.gov

The nature of the sugar moieties is also critical. The substitution of glucose with other sugars, such as allose, represents a significant structural change. biocrick.comresearchgate.net This variation can influence the molecule's solubility, stability, and ability to bind to cellular receptors, potentially leading to a different biological activity profile. nih.gov

Derivatives of this compound and Their Enhanced Bioactivity Profiles

Research has led to the identification of several naturally occurring derivatives of this compound with distinct bioactivity profiles. From the methanol (B129727) extract of Sideritis trojana, a new iridoid glycoside, 10-O-(E)-feruloylthis compound, was isolated alongside the known 10-O-(E)-p-coumaroylthis compound. nih.gov

These derivatives represent an esterification of the primary alcohol on the C-1 glucose of this compound with phenolic acids (ferulic acid and p-coumaric acid, respectively). A study evaluated the antioxidant capacity of these and other isolated compounds using the Trolox Equivalent Antioxidant Capacity (TEAC) assay. The results indicated that these acylated this compound derivatives possess moderate antioxidant activity. nih.gov

| Compound | Structural Modification | Reported Biological Activity | Source |

|---|---|---|---|

| 10-O-(E)-feruloylthis compound | Feruloyl group esterified to the C-10 position of the C-1 glucose. | Moderate antioxidant activity (TEAC value: 1.04 mM). | nih.gov |

| 10-O-(E)-p-coumaroylthis compound | p-Coumaroyl group esterified to the C-10 position of the C-1 glucose. | Moderate antioxidant activity (TEAC value: 0.97 mM). | nih.gov |

The investigation into these derivatives underscores how the conjugation of this compound with other molecules, such as phenolic acids, can create hybrid structures with their own distinct biological properties.

Chemotaxonomic Significance of Melittoside

Intraspecific Variability of Melittoside and Related Metabolites

While the presence of this compound can be characteristic at the genus or family level, its concentration and even its presence can vary within a single species. This intraspecific variability is influenced by a range of genetic and environmental factors.

Research on Melittis melissophyllum has revealed significant phytochemical differences between its subspecies. For example, a study on Melittis melissophyllum subsp. albida highlighted a distinct secondary metabolite profile, which, along with morphological differences, could support a revision of its taxonomic status. researchgate.net The absence of certain iridoids, considered markers for the genus, in some samples of other Lamiaceae species like Teucrium polium, points to the existence of different chemotypes within the same species. researchgate.net

The developmental stage of the plant also plays a crucial role in the accumulation of secondary metabolites. Studies on Melittis melissophyllum have shown that the content of various phenolic compounds changes significantly with the age of the plant and between different phenological phases, such as the transition from vegetative growth to flowering. mdpi.comnih.gov For instance, the concentration of certain compounds may be higher at the flowering stage compared to the end of the vegetation period. mdpi.com

Environmental conditions are another major source of intraspecific variation. ms-editions.cld-nb.info Factors such as light intensity, temperature, and soil composition can significantly affect the biosynthesis and accumulation of secondary metabolites in plants. nih.govncsu.edu For example, shading has been shown to significantly impact the levels of various phenolic compounds in Melittis melissophyllum. mdpi.com Plants grown in full sunlight produced considerably more flavonoids and phenolic acids compared to those grown in shade, which in turn accumulated more coumarin. mdpi.com

This variability underscores the importance of considering genetic background, developmental stage, and environmental context when using secondary metabolites for chemotaxonomic purposes.

The table below outlines the factors contributing to the intraspecific variability of this compound and other related metabolites:

| Factor | Description | Example Species | References |

|---|---|---|---|

| Genetic Factors (Subspecies/Chemotypes) | Different subspecies or chemically distinct populations within a species can have different metabolite profiles. | Melittis melissophyllum, Teucrium polium | researchgate.netresearchgate.net |

| Developmental Stage (Ontogeny) | The concentration of secondary metabolites changes as the plant ages and moves through different life stages (e.g., vegetative, flowering, fruiting). | Melittis melissophyllum | mdpi.comnih.gov |

| Environmental Conditions | Abiotic factors such as light, temperature, water availability, and soil nutrients influence the production of secondary metabolites. | Melittis melissophyllum | nih.govncsu.edumdpi.com |

Future Directions in Melittoside Research

Elucidation of Comprehensive Molecular Mechanisms of Action

While preliminary studies have hinted at the potential of melittoside, a deeper understanding of its molecular interactions is a critical next step. Future research will need to move beyond initial observations to fully elucidate the precise pathways and targets through which this compound exerts its effects. This will involve a multi-pronged approach, integrating advanced analytical techniques with cellular and molecular biology.

Key areas of focus will include:

Target Identification and Validation: Identifying the specific proteins, enzymes, and receptors that this compound directly binds to is paramount. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational docking studies will be instrumental in pinpointing these molecular targets.

Signaling Pathway Analysis: Once targets are identified, the subsequent downstream signaling cascades must be mapped. This will involve investigating changes in protein phosphorylation, gene expression, and metabolite levels in response to this compound treatment.

Structure-Activity Relationship Studies: Systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogs will provide crucial insights into which functional groups are essential for its effects. This knowledge is vital for the potential design of more potent and selective derivatives.

A comprehensive understanding of these mechanisms is essential for translating the potential of this compound into tangible applications. researchgate.net

Investigation of this compound in Complex Biological Systems

Future in vivo studies in appropriate model organisms will be crucial for:

Pharmacokinetic Profiling: Determining how this compound is processed by the body is essential for understanding its bioavailability and potential therapeutic window. Studies have shown that in rats, some iridoid glycosides from Rehmannia are absorbed, though plasma concentrations of this compound were found to be very low. biocrick.com

Efficacy in Disease Models: Evaluating the effectiveness of this compound in preclinical models of various diseases will be a critical step in assessing its therapeutic potential.

Interactions with the Microbiome: Investigating how this compound may influence or be metabolized by the gut microbiota could reveal novel mechanisms of action and potential symbiotic effects.

These investigations will be vital for bridging the gap between in vitro findings and potential real-world applications.

Potential for Biosynthetic Engineering and Sustainable Production

The natural abundance of this compound can be variable, depending on the plant source, geographical location, and environmental conditions. nih.gov To ensure a consistent and scalable supply for research and potential future applications, exploring methods for its sustainable production is a key research frontier. Metabolic engineering and synthetic biology offer powerful tools to achieve this goal. nih.govnih.gov

Future research in this area will likely focus on:

Elucidation of the Biosynthetic Pathway: While the general pathway for iridoid biosynthesis is known, the specific enzymes responsible for converting precursor molecules into this compound are not fully characterized. interreg-balkanmed.eu Identifying and characterizing these enzymes is the first step toward engineering its production. The biosynthesis of this compound likely involves the mevalonic acid pathway to produce isoprene (B109036) units, the fundamental building blocks of iridoids. interreg-balkanmed.eu

Heterologous Expression: Once the biosynthetic genes are identified, they can be introduced into microbial hosts like Escherichia coli or Saccharomyces cerevisiae. nih.govresearchgate.net These microorganisms can be cultivated in large-scale fermenters to produce this compound in a controlled and sustainable manner.

Optimization of Production: Further engineering of the microbial host's metabolism can enhance the yield of this compound. nih.gov This could involve increasing the supply of precursor molecules, down-regulating competing metabolic pathways, and optimizing fermentation conditions.

The development of sustainable production methods will be critical for unlocking the full potential of this compound. nih.gov

Role of this compound in Plant-Environment Interactions

In its natural context, this compound, like other specialized plant metabolites, likely plays a crucial role in the plant's interaction with its environment. nih.govjulius-kuehn.de Understanding this ecological significance is a fascinating and important area of future research. Iridoids, the class of compounds to which this compound belongs, are known to be involved in plant defense and communication. interreg-balkanmed.eu

Key questions to be addressed include:

Defense against Herbivores and Pathogens: Investigating whether this compound deters herbivores or inhibits the growth of pathogenic fungi and bacteria will shed light on its defensive functions. Specialized metabolites are known to play a role in protecting plants from such threats. nih.gov

Allelopathic Effects: Determining if this compound is exuded from the roots and influences the growth of neighboring plants could reveal an allelopathic role.

Response to Abiotic Stress: Studying how the production of this compound changes in response to environmental stressors such as drought, high salinity, or extreme temperatures can provide insights into its role in plant adaptation. catrin.com Plants have developed various strategies to cope with adverse environmental conditions, and the production of secondary metabolites is a key part of this response. catrin.com

Exploring the ecological roles of this compound will not only enhance our fundamental understanding of plant biology but may also provide inspiration for new applications in agriculture and pest management. julius-kuehn.de

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.